REACTION_CXSMILES
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[NH:1]1[CH:5]=[C:4]([C:6]([OH:8])=[O:7])[N:3]=[CH:2]1.F[C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][C:11]=1[F:18].C(N(CC)C(C)C)(C)C>CN(C)C=O>[C:14]([C:13]1[CH:16]=[CH:17][C:10]([N:1]2[CH:5]=[C:4]([C:6]([OH:8])=[O:7])[N:3]=[CH:2]2)=[C:11]([F:18])[CH:12]=1)#[N:15]
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Name
|
|
Quantity
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500 mg
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Type
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reactant
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Smiles
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N1C=NC(=C1)C(=O)O
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Name
|
|
Quantity
|
0.93 g
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Type
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reactant
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Smiles
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FC1=C(C=C(C#N)C=C1)F
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Name
|
|
Quantity
|
3.6 mL
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Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
|
6 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The crude product is purified by HPLC
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Name
|
|
Type
|
|
Smiles
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C(#N)C1=CC(=C(C=C1)N1C=NC(=C1)C(=O)O)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |